![molecular formula C14H6F6N4O6 B14647990 N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 51859-15-5](/img/structure/B14647990.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with trifluoromethyl groups and nitro groups, making it highly reactive and suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves the nitration of N-[3,5-Bis(trifluoromethyl)phenyl]aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-triaminoaniline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds, interact with nucleophiles, and undergo redox reactions, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)aniline: Used in the synthesis of various organic compounds.
N-Phenyl-bis(trifluoromethanesulfonimide): Acts as a strong electron-withdrawing agent in chemical reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to its combination of trifluoromethyl and nitro groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
51859-15-5 |
|---|---|
Molecular Formula |
C14H6F6N4O6 |
Molecular Weight |
440.21 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6F6N4O6/c15-13(16,17)6-1-7(14(18,19)20)3-8(2-6)21-12-10(23(27)28)4-9(22(25)26)5-11(12)24(29)30/h1-5,21H |
InChI Key |
SXNNLNVWPYMPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


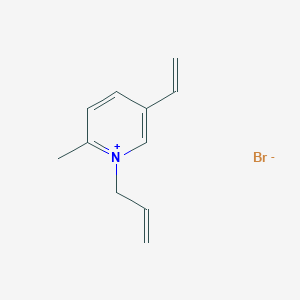
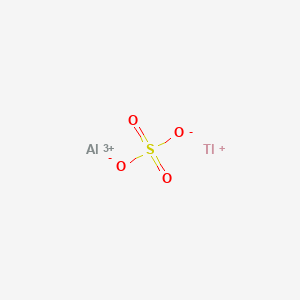

![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
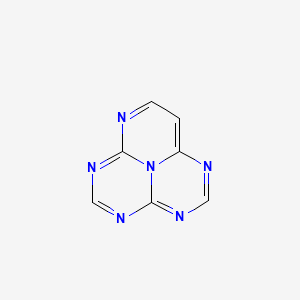

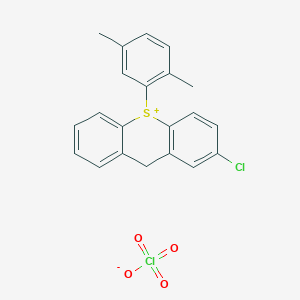
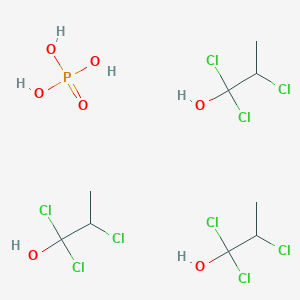
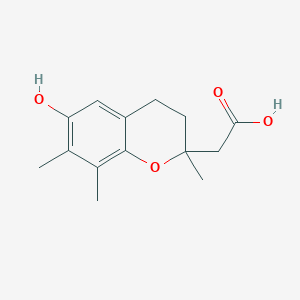
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
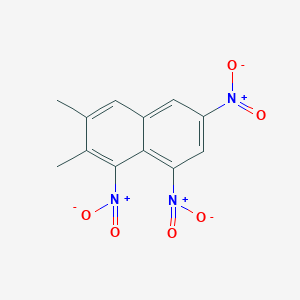
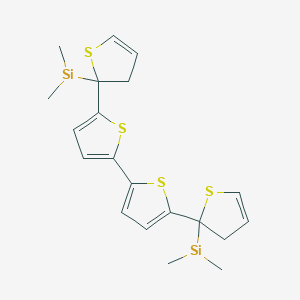
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)

